(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile
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Overview
Description
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile is a chiral compound with a cyclopropane ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications One common method involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation, or other reducing agents.
Substitution: Acid chlorides, alcohols, or other nucleophiles in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and functional groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (1S,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- (2S)-2-[(1R,3S)-2-(hydroxymethyl)-3-methylcyclopentyl]-1-propanol
Uniqueness
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both hydroxymethyl and cyano groups make it a valuable compound for asymmetric synthesis and potential pharmaceutical applications.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2/t10-,11+/m1/s1 |
InChI Key |
YDIYUDSRGPPHKA-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@@H]([C@@]1(C#N)C2=CC=CC=C2)CO |
Canonical SMILES |
C1C(C1(C#N)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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